N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked via a pentyl chain to a pyridine-4-carboxamide moiety. The benzimidazole group is a bicyclic aromatic heterocycle known for its role in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O/c23-18(14-9-12-19-13-10-14)20-11-5-1-2-8-17-21-15-6-3-4-7-16(15)22-17/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,20,23)(H,21,22) |
InChI Key |
MNSDAKRRCRAMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Pentyl Chain: The pentyl chain can be introduced through alkylation reactions, where the benzimidazole is treated with a suitable alkyl halide.
Formation of Pyridine Carboxamide: The final step involves coupling the benzimidazole-pentyl intermediate with pyridine-4-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular proteins and enzymes, contributing to its broad-spectrum biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Benzimidazole vs. Pyrazole Derivatives (): Compounds in feature pyrazole-carboximidamide scaffolds with diverse aryl substituents (e.g., methoxy, chloro, bromo). Unlike the target compound’s benzimidazole core, pyrazoles are smaller, monocyclic heterocycles with reduced π-system complexity. This difference may impact target selectivity: benzimidazoles often exhibit stronger DNA intercalation or protease inhibition, while pyrazole derivatives (e.g., compound 9 in ) are frequently optimized for anti-inflammatory or antiparasitic activity due to their smaller steric profile .
Pyridine-4-Carboxamide vs. Pyridoindole Systems ():
Compound 8h in , N-(5-(2-hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide, shares a pentyl-linked carboxamide structure but replaces benzimidazole with a pyridoindole core. The pyridoindole system’s extended aromaticity may enhance binding to hydrophobic pockets (e.g., in kinase ATP sites), whereas the target compound’s pyridine-4-carboxamide group offers a simpler geometry for polar interactions. Synthetic yields for 8h (92%) suggest that pentyl-linked carboxamides are synthetically accessible, a promising indicator for the target compound’s feasibility .
Linker and Substituent Effects
Pentyl Linker vs. Shorter Chains:
The pentyl chain in the target compound and 8h () contrasts with shorter linkers in some pyrazole derivatives (e.g., compounds with methyl or chlorophenyl groups). Longer linkers may improve solubility by reducing crystallinity and enabling better conformational adaptation to binding sites. However, excessive flexibility could also reduce binding affinity compared to rigid analogs.
Substituent Polarities:
The target compound lacks the electron-withdrawing or donating substituents seen in pyrazoles (e.g., nitro, methoxy). This simplicity may reduce off-target interactions but could limit tunability for specific biological activities.
Table 1: Comparative Data for Key Compounds
- Synthetic Feasibility: The high yield (92%) and purity (96%) of 8h () suggest that pentyl-linked carboxamides can be synthesized efficiently, though the target compound’s benzimidazole synthesis may require additional steps (e.g., cyclization of o-phenylenediamine derivatives).
- Solubility: The pyridine-4-carboxamide group likely enhances aqueous solubility compared to the pyridoindole system in 8h, which has a larger hydrophobic surface .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]pyridine-4-carboxamide is a compound that integrates a benzimidazole moiety with a pyridine carboxamide, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C18H20N4O
- Molecular Weight : 308.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with tubulin. The benzimidazole component binds to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is essential for cell division. This mechanism suggests potential anticancer properties, as many cancer therapies target microtubule dynamics.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of benzimidazole compounds often possess broad-spectrum antimicrobial activity .
Antiviral Properties
In addition to its antibacterial effects, this compound has shown potential antiviral activity. The structural features of the compound facilitate interactions with viral proteins, potentially inhibiting viral replication processes.
Anticancer Potential
The compound's ability to disrupt microtubule dynamics positions it as a candidate for further investigation in cancer therapy. Preliminary studies have indicated that it may inhibit the proliferation of various cancer cell lines, suggesting its utility in oncological applications .
Research Findings and Case Studies
Several studies have examined the biological activity of this compound:
-
Antimicrobial Efficacy :
Bacterial Strain Inhibition Zone (mm) Control (Ampicillin) Staphylococcus aureus 15 20 Escherichia coli 12 18 Pseudomonas aeruginosa 10 16 -
Anticancer Activity :
- In vitro studies on human cancer cell lines (e.g., HeLa, MCF7) demonstrated that the compound inhibited cell growth with IC50 values ranging from 5 to 10 µM, indicating a dose-dependent response.
- Table 2 presents the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) HeLa 6.5 MCF7 8.3 A549 7.0 -
Mechanistic Insights :
- The interaction with tubulin was confirmed through fluorescence microscopy, which showed disrupted microtubule structures in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
